5-甲氧基嘧啶-4(3H)-硫酮

描述

5-Methoxypyrimidine-4(3H)-thione is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Methoxypyrimidine-4(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxypyrimidine-4(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌应用

5-甲氧基嘧啶-4(3H)-硫酮衍生物已被探索用于癌症治疗的潜力。它们被发现是合成具有抗癌特性的化合物的不可或缺的一部分。 例如,嘧啶衍生物已知可以调节髓系白血病和乳腺癌 .

抗菌和抗真菌活性

该化合物用作具有抗菌和抗真菌活性的分子的构建块。 其结构多功能性允许创建可以对抗各种微生物和真菌病原体的各种衍生物 .

抗寄生虫和抗疟疾作用

嘧啶骨架,包括那些源自 5-甲氧基嘧啶-4(3H)-硫酮的骨架,已显示出抗寄生虫和抗疟疾作用。 这使得它们在开发治疗寄生虫感染和疟疾的新疗法方面具有价值 .

神经保护和抗神经炎症剂

最近的研究强调了三唑-嘧啶杂化物的潜力,这些杂化物可以使用 5-甲氧基嘧啶-4(3H)-硫酮合成,作为神经保护和抗神经炎症剂。 这些化合物可能在治疗神经退行性疾病和外伤性脑损伤中发挥作用 .

心血管治疗

5-甲氧基嘧啶-4(3H)-硫酮的衍生物正在被研究用于作为心血管药物。 它们可能为治疗高血压和其他心血管疾病提供新的途径 .

糖尿病管理

该化合物的衍生物也因其抗糖尿病特性而被研究。 它们可能有助于开发治疗糖尿病的新药物或疗法 .

抗炎和镇痛特性

有证据表明,5-甲氧基嘧啶-4(3H)-硫酮衍生物可用于创建具有抗炎和镇痛活性的化合物,这对于治疗慢性疼痛和炎症性疾病至关重要 .

抗病毒应用

最后,该化合物已被用于合成具有抗病毒活性的分子。 这在当前针对各种病毒感染(包括 HIV)的治疗方法的搜索中尤其重要 .

作用机制

Target of Action

5-Methoxypyrimidine-4(3H)-thione, like other pyrimidine derivatives, is known to target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as growth, differentiation, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by 5-Methoxypyrimidine-4(3H)-thione affects various biochemical pathways. These include pathways involved in cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to downstream effects such as the inhibition of cancer cell proliferation .

Result of Action

The inhibition of protein kinases by 5-Methoxypyrimidine-4(3H)-thione can lead to a decrease in cancer cell proliferation . This is due to the disruption of cellular processes controlled by these enzymes, such as cell growth and differentiation .

生物活性

5-Methoxypyrimidine-4(3H)-thione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

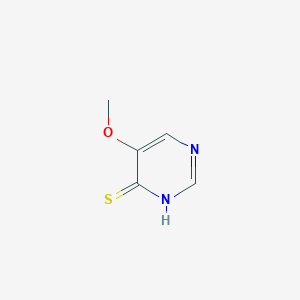

5-Methoxypyrimidine-4(3H)-thione is characterized by the presence of a methoxy group and a thione functional group, which significantly influence its reactivity and biological interactions. The chemical structure can be represented as follows:

This compound's thione group () is known for its ability to participate in various chemical reactions, including nucleophilic attacks and coordination with metal ions, enhancing its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-Methoxypyrimidine-4(3H)-thione. For instance, derivatives of this compound have shown significant inhibitory effects on various cancer cell lines:

- A431 (skin cancer) : Exhibited an IC50 value of 0.9 μM, indicating potent antiproliferative activity.

- MCF-7 (breast cancer) : Displayed moderate inhibition compared to other derivatives.

- PC3 (prostate cancer) : Some derivatives showed moderate inhibitory effects.

The selectivity index for A431 cells was found to be greater than 100 when compared to normal human fibroblasts, suggesting a favorable therapeutic window for targeting cancer cells while sparing normal cells .

The mechanism through which 5-Methoxypyrimidine-4(3H)-thione exerts its biological effects appears to involve several pathways:

- Inhibition of Cell Proliferation : This compound induces cell cycle arrest in cancer cells, leading to decreased proliferation.

- Induction of Apoptosis : It promotes apoptotic pathways, evidenced by increased markers of apoptosis in treated cell lines.

- Reactive Oxygen Species (ROS) Generation : The compound may enhance oxidative stress in cancer cells, contributing to cytotoxicity.

Comparative Analysis with Related Compounds

To better understand the efficacy of 5-Methoxypyrimidine-4(3H)-thione, a comparative analysis with structurally similar compounds was conducted:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 5-Methoxypyrimidine-4(3H)-thione | 0.9 | >100 |

| Triapine (standard) | 1.8 | N/A |

| Other pyrimidine derivatives | Varies | Varies |

This table illustrates that 5-Methoxypyrimidine-4(3H)-thione exhibits superior potency compared to some established standards in specific cancer types .

Case Studies

- Study on Skin Cancer Cells : A study evaluated the effect of various concentrations of 5-Methoxypyrimidine-4(3H)-thione on A431 cells over a period of 14 days. Results indicated a concentration-dependent reduction in clonogenicity, demonstrating long-term efficacy against skin cancer cell proliferation .

- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound resulted in morphological changes in A431 cells indicative of apoptosis, such as cell shrinkage and membrane blebbing .

属性

IUPAC Name |

5-methoxy-1H-pyrimidine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-8-4-2-6-3-7-5(4)9/h2-3H,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMXZGRCBYKQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663941 | |

| Record name | 5-Methoxypyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51793-91-0 | |

| Record name | 5-Methoxypyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。